6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
Properties
IUPAC Name |
6-hydroxy-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-3-1-8-6-5(9-2-10-6)4(3)7(12)13/h1-2,11H,(H,12,13)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJFNNPABOWWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=N1)N=CN2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The synthesis of 6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically follows a multi-step approach involving:
- Construction of the imidazo[4,5-b]pyridine ring system.
- Introduction of hydroxy and carboxylic acid functionalities at specific positions.
- Use of cyclocondensation or condensation reactions involving suitable precursors.
Cyclocondensation Approach Using Aminopyridine Derivatives
One effective method involves cyclocondensation between aminopyridine derivatives and appropriate carbonyl-containing reagents such as aldehydes or keto compounds, facilitating ring closure to form the imidazo[4,5-b]pyridine scaffold.
Alkylation and Functional Group Transformation
Alkylation reactions on imidazo[4,5-b]pyridine precursors are crucial for introducing substituents at nitrogen atoms or carbon positions adjacent to the ring nitrogen atoms.
- Alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine under phase transfer catalysis conditions with alkyl halides such as chloromethylbenzene or ethyl 2-bromoacetate has been studied extensively. These reactions affect the nitrogen atoms at positions 3 and 4, and the resulting intermediates can be further transformed to introduce the hydroxy and carboxylic acid groups.
Oxidation and Hydroxylation Steps
Selective hydroxylation at the 6-position is achieved by oxidation of suitable precursors or by direct introduction of hydroxyl groups during ring construction.
- The presence of the hydroxy group at position 6 is often introduced by oxidation of a corresponding methyl or halogen substituent or by using hydroxylated precursors in the cyclization step.
Carboxylation Techniques
The carboxylic acid group at the 7-position can be introduced via:
- Direct carboxylation of a halogenated intermediate using carbon dioxide under appropriate conditions.
- Hydrolysis of ester intermediates formed by alkylation with ethyl bromoacetate derivatives.
Representative Synthetic Procedure (Literature-Based)
A typical synthesis involves:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Preparation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Reaction of 2-aminopyridine derivatives with brominating agents | Halogenated imidazopyridine intermediate |
| 2. Alkylation under phase transfer catalysis | Alkyl halides (e.g., ethyl 2-bromoacetate), base, phase transfer catalyst | Introduction of ester group at nitrogen position |
| 3. Hydrolysis of ester | Aqueous base or acid hydrolysis | Conversion to carboxylic acid at position 7 |
| 4. Selective hydroxylation or oxidation | Oxidizing agents or hydroxylated precursors | Introduction of hydroxy group at position 6 |
Purification and Characterization
- The final compound is typically purified by silica gel column chromatography using ethyl acetate/hexane mixtures.
- Characterization involves NMR spectroscopy, LC/MS, and crystallographic studies to confirm substitution patterns and purity (typically >95% purity).
Data Table: Summary of Preparation Methods
Detailed Research Findings
Crystallographic Studies : Alkylation reactions on imidazo[4,5-b]pyridine derivatives have been confirmed by crystallographic data, showing alkylation at nitrogen positions and monoclinic crystal systems for intermediates. This structural confirmation supports the regioselectivity of the synthetic steps.
Phase Transfer Catalysis : The use of phase transfer catalysts facilitates alkylation reactions under mild conditions, improving yields and selectivity for nitrogen substitution on the imidazo ring.
Functional Group Interconversions : The conversion of ester intermediates to carboxylic acids is a critical step, often performed under aqueous acidic or basic conditions, with careful monitoring to avoid ring degradation.
Purity and Yield : Commercially available this compound is typically obtained at 95% purity, indicating the efficiency of the synthetic and purification protocols.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-oxo-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.
Reduction: Formation of 6-hydroxy-3H-imidazo[4,5-b]pyridine-7-methanol.
Substitution: Formation of 6-chloro-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.
Scientific Research Applications
6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of kinases by occupying the ATP-binding site, leading to downstream effects on cell signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations
IPCA and TPCA, with oxygen or sulfur in their fused rings, exhibit strong fluorescence properties due to extended π-conjugation, suggesting that the hydroxy group in the target compound may similarly enhance photoluminescence in carbon dots .
Biological Activity: PhIP, an amino-substituted analog, is a potent carcinogen that forms DNA adducts, whereas the hydroxy and carboxylic acid groups in the target compound may reduce mutagenicity by altering metabolic activation pathways .
Synthetic Routes :
- Methyl and ester derivatives (e.g., methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate) are synthesized via esterification or amidation, indicating feasible derivatization strategies for the hydroxy variant .
Biological Activity
6-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an imidazo[4,5-b]pyridine core structure, which is known for its interaction with various biological targets, making it a promising candidate for therapeutic applications.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C₇H₅N₃O₃
- Molecular Weight: 179.14 g/mol
- CAS Number: 1820665-54-0
The compound contains both hydroxyl and carboxylic acid functional groups, which contribute to its reactivity and interaction with biological systems.
This compound interacts with various enzymes and receptors in the body. Key aspects of its mechanism include:
- Target Interactions: The compound has been shown to modulate the activity of GABA_A receptors and other important signaling pathways involved in cellular processes.
- Biochemical Pathways: It influences pathways related to oxidative stress, apoptosis, and cell cycle regulation. For instance, it can enhance the activity of superoxide dismutase and catalase, which are crucial for managing oxidative stress responses .
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
-
Anticancer Activity:
- In studies involving human breast adenocarcinoma cell lines (MCF-7), derivatives of imidazo[4,5-b]pyridine have shown significant cytotoxic effects, with IC₅₀ values as low as 0.082 µM for certain derivatives .
- The compound has also been evaluated as a potential PARP inhibitor, enhancing the efficacy of chemotherapy agents like temozolomide in tumor cells .
-
Anti-inflammatory Effects:
- The compound has been reported to possess anti-inflammatory properties by modulating cytokine production and influencing immune cell activity.
-
Neuroprotective Effects:
- Studies indicate that it may have neuroprotective effects through its interaction with neurotransmitter systems, particularly in models of neurodegeneration .
Case Studies
Several case studies highlight the biological activity of this compound:
- Case Study 1: A study evaluated the cytotoxic effects of various imidazo[4,5-b]pyridine derivatives on MCF-7 cells. The results indicated that modifications to the core structure significantly impacted potency, with some compounds exhibiting IC₅₀ values below 100 nM .
- Case Study 2: Another investigation focused on the role of this compound in modulating GSK-3 activity, revealing strong inhibitory effects (IC₅₀ values ranging from 1 to 12 nM) compared to traditional inhibitors .
Summary of Biological Activities
| Activity Type | Description | IC₅₀ Value |
|---|---|---|
| Anticancer | Cytotoxic effects on MCF-7 cells | 0.082 µM |
| PARP Inhibition | Enhances sensitivity to chemotherapy | 8.6 nM |
| Anti-inflammatory | Modulation of cytokine production | N/A |
| Neuroprotective | Interaction with neurotransmitter systems | N/A |
Q & A
Q. What are the established synthetic routes for 6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, and what key reaction conditions influence yield?
The synthesis of imidazo-pyridine derivatives often involves condensation of diamine precursors with carbonyl-containing reagents. For example, analogous compounds like 7-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine are synthesized via phase-transfer catalysis (solid-liquid) using 5-bromopyridine-2,3-diamine and benzaldehyde in dimethylformamide (DMF) with p-toluenesulfonic acid as a catalyst . Key parameters include solvent polarity (e.g., DMF enhances nucleophilicity), catalyst loading, and reaction temperature (typically 80–100°C). Yield optimization requires rigorous control of stoichiometry and exclusion of moisture.
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Spectroscopy : High-resolution mass spectrometry (HR-MS) confirms molecular weight, while - and -NMR identify proton and carbon environments, particularly the hydroxy and carboxylic acid moieties. IR spectroscopy verifies O-H (3200–3500 cm) and C=O (1680–1720 cm) stretches .
- Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity. Stability-indicating methods using gradient elution can detect degradation products .
Advanced Research Questions
Q. How can experimental design (DoE) optimize synthesis parameters to maximize yield and purity?
A factorial design approach minimizes experimental runs while evaluating critical factors (e.g., solvent ratio, catalyst concentration, temperature). For example, a 2 factorial design identifies interactions between variables, followed by response surface methodology (RSM) to pinpoint optimal conditions. This method reduces trial-and-error inefficiencies and quantifies parameter effects on yield and impurity profiles .
Q. What computational strategies predict the reactivity and stability of this compound under varying conditions?
Quantum mechanical calculations (e.g., density functional theory, DFT) model reaction pathways and transition states. For stability, molecular dynamics simulations predict degradation trends under thermal or oxidative stress. Computational workflows, such as ICReDD’s reaction path search methods, integrate quantum chemistry with experimental feedback to prioritize viable synthetic routes .
Q. How can researchers resolve contradictions in stability data across studies?
Methodological discrepancies often arise from uncontrolled variables (e.g., light exposure, pH). To reconcile
- Conduct forced degradation studies under standardized conditions (e.g., 40°C/75% RH for hydrolytic stability, UV light for photolysis).
- Use LC-MS to identify degradation products and compare fragmentation patterns across studies .
- Apply multivariate analysis to isolate confounding factors (e.g., excipient interactions in formulation studies).
Q. What reactor configurations are optimal for scaling up synthesis while maintaining efficiency?
Continuous-flow reactors enhance heat/mass transfer and reduce side reactions compared to batch systems. Microreactors with immobilized catalysts (e.g., packed-bed designs) improve reproducibility. For exothermic reactions, jacketed reactors with precise temperature control are critical. Computational fluid dynamics (CFD) simulations validate scalability .
Q. How to analyze degradation products under oxidative stress, and which techniques are suitable?
Accelerated oxidative degradation (e.g., /Fe systems) coupled with LC-MS/MS identifies products. High-resolution orbitrap MS elucidates structural changes, while -NMR tracks proton environment shifts. Electron paramagnetic resonance (EPR) detects radical intermediates .
Q. Can AI-driven models accelerate the discovery of derivatives with enhanced bioactivity?
Yes. Machine learning (ML) models trained on structure-activity relationship (SAR) data predict bioactivity by mapping functional group substitutions to target binding affinities. Generative adversarial networks (GANs) propose novel derivatives, which are validated via virtual screening (e.g., molecular docking). AI-powered autonomous labs further streamline synthesis and testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
